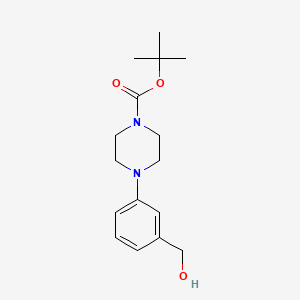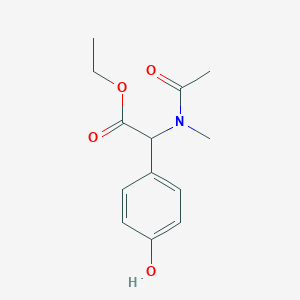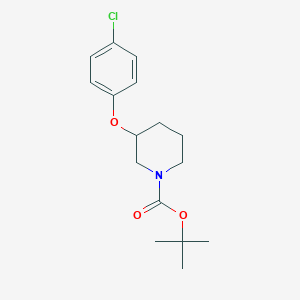
4-(3-(hydroxyméthyl)phényl)pipérazine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de PROTAC
Ce composé sert de lien semi-flexible dans le développement de PROTAC (PROteolysis TArgeting Chimeras) pour la dégradation ciblée des protéines. Cette application est significative dans le domaine de la découverte de médicaments, où la capacité à dégrader des protéines spécifiques peut conduire à de nouvelles stratégies thérapeutiques .
Synthèse de molécules bioactives
Il est utilisé comme intermédiaire dans la synthèse de diverses molécules bioactives, notamment des amides, des sulfonamides, des bases de Mannich, des bases de Schiff, des thiazolidinones, des azétidinones et des imidazolinones. Ces composés présentent un large éventail d'applications potentielles en chimie médicinale .
Recherche sur la maladie d'Alzheimer
Des études in vitro ont évalué si des dérivés de ce composé peuvent empêcher la mort cellulaire des astrocytes induite par Aβ 1-42, un peptide associé à la maladie d'Alzheimer. De plus, il a été étudié pour sa capacité à inhiber l'amyloïdogénèse dans un modèle in vivo de type maladie d'Alzheimer .
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
The effects of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it has been reported to alter the expression of genes involved in cell cycle regulation and apoptosis, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These findings suggest that the compound is suitable for extended biochemical and pharmacological studies .
Dosage Effects in Animal Models
The effects of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in the formation of more water-soluble metabolites that can be readily excreted from the body. The compound’s interaction with these enzymes can also affect the metabolic flux and levels of other metabolites, indicating its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For instance, it has been shown to bind to albumin in the bloodstream, which aids in its transport to different tissues. Additionally, the compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate is crucial for its activity and function. The compound contains targeting signals that direct it to specific cellular compartments, such as the nucleus and cytoplasm. Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and activity. These modifications can affect the compound’s ability to interact with target biomolecules and modulate cellular processes .
Propriétés
IUPAC Name |
tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11,19H,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPFDUVEOSOYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652406 | |
| Record name | tert-Butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261925-88-6 | |
| Record name | tert-Butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498256.png)





